

Oxydemeton-methyl chemical structure and properties

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Oxydemeton-methyl: A Comprehensive Technical Guide

An In-depth Analysis of its Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydemeton-methyl (CAS No. 301-12-2) is an organothiophosphate insecticide and acaricide known for its systemic, contact, and stomach action.[1][2] As a potent acetylcholinesterase (AChE) inhibitor, it has been utilized in agriculture to control a variety of pests, including aphids, mites, and thrips.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and toxicological data of oxydemeton-methyl. Detailed experimental methodologies for its analysis and toxicity assessment are also presented to support further research and development in this area.

Chemical Identity and Physicochemical Properties

Oxydemeton-methyl, with the IUPAC name S-2-ethylsulfinylethyl O,O-dimethyl phosphorothioate, is a synthetic organophosphate insecticide.[1] It is a sulfoxide derivative of demeton-S-methyl.[1]



Table 1: Chemical Identification of Oxydemeton-methyl

Identifier	Value	Reference
IUPAC Name	S-2-ethylsulfinylethyl O,O- dimethyl phosphorothioate	[1]
CAS Name	S-(2-(ethylsulfinyl)ethyl) O,O- dimethyl phosphorothioate	[1]
CAS Number	301-12-2	[1][4]
Molecular Formula	C ₆ H ₁₅ O ₄ PS ₂	[1][3][4][5]
Molecular Weight	246.3 g/mol	[5]
Canonical SMILES	CCS(=0)CCSP(=0)(OC)OC	[1][5]
InChl Key	PMCVMORKVPSKHZ- UHFFFAOYSA-N	[1][3]

Table 2: Physicochemical Properties of Oxydemeton-

methyl

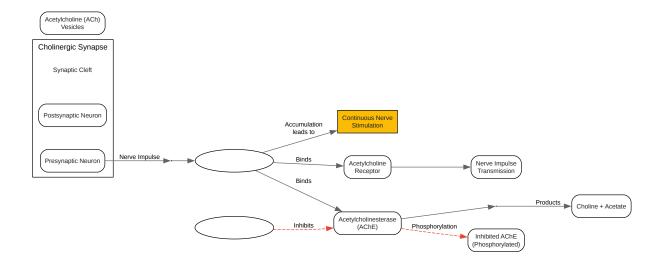
Property	Value	Reference
Physical State	Clear amber liquid	[5]
Melting Point	-20 °C	[3]
Boiling Point	106 °C at 0.013 mbar	[6]
Density	1.289 g/cm³ (20 °C)	[3]
Solubility in Water	Miscible	[3]
Vapor Pressure	2.85 x 10 ⁻⁵ mm Hg at 20 °C	[2]
Hydrolysis DT₅o	107 days (pH 4), 46 days (pH 7), 2 days (pH 9) at 22 °C	[5]

Mode of Action: Acetylcholinesterase Inhibition



The primary mode of action of **oxydemeton-methyl**, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by **oxydemeton-methyl** leads to the accumulation of ACh in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately death of the insect. The process involves the phosphorylation of the serine hydroxyl group at the active site of AChE by the organophosphate.



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Caption: Mechanism of Acetylcholinesterase Inhibition by Oxydemeton-methyl.



Experimental Protocols Acute Oral Toxicity (LD50) Determination

The acute oral toxicity, expressed as the LD_{50} (the dose that is lethal to 50% of the test population), is a critical parameter in toxicological assessment. The following protocol is a generalized procedure based on the principles of the OECD Test Guideline 425 (Up-and-Down Procedure).

Objective: To determine the median lethal dose (LD₅₀) of **oxydemeton-methyl** following a single oral administration.

Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often more sensitive.

Materials:

- Oxydemeton-methyl (technical grade)
- Vehicle for administration (e.g., corn oil, water)
- · Oral gavage needles
- Syringes
- Animal cages
- Calibrated balance

Procedure:

- Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
- Fasting: Animals are fasted overnight (food, but not water, is withheld) before dosing.
- Dose Preparation: The test substance is prepared at the desired concentrations in the vehicle.

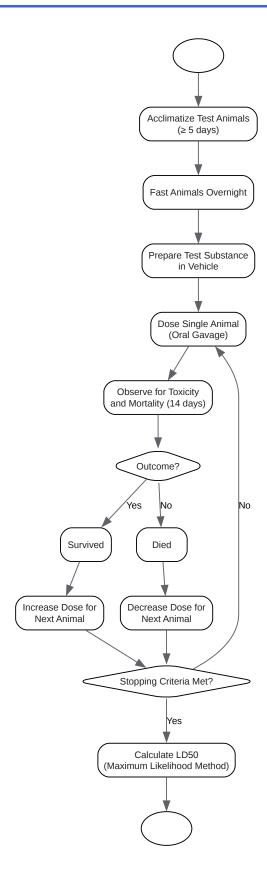
Foundational & Exploratory





- Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available data, often a dose expected to cause some signs of toxicity but not lethality.
- Observation: The animal is observed for signs of toxicity and mortality for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.
- Sequential Dosing (Up-and-Down Procedure):
 - If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
 - o If the animal dies, the next animal is dosed at a lower dose level.
- Termination: The study is stopped when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
- LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.





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Caption: Experimental Workflow for LD50 Determination.



Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of **oxydemeton-methyl** in various matrices.

Objective: To quantify the concentration of **oxydemeton-methyl** in a given sample (e.g., environmental water, biological tissue).

Materials:

- LC-MS/MS system (e.g., with electrospray ionization ESI)
- Analytical column (e.g., C18 reversed-phase)
- Oxydemeton-methyl analytical standard
- Solvents (e.g., acetonitrile, methanol, water LC-MS grade)
- Reagents (e.g., formic acid, ammonium acetate)
- Sample preparation supplies (e.g., solid-phase extraction cartridges, filters)

Procedure:

- Sample Preparation:
 - Water Samples: Acidify the sample and pass it through a conditioned C18 solid-phase extraction (SPE) cartridge. Elute the analyte with an organic solvent (e.g., methanol or acetonitrile).
 - Tissue Samples: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can be further cleaned up by SPE.
- LC Separation:
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.



- Column: A C18 column is used to separate oxydemeton-methyl from other matrix components.
- Injection: A small volume of the prepared sample extract is injected into the LC system.
- MS/MS Detection:
 - Ionization: Electrospray ionization in positive mode (ESI+) is typically used.
 - MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a precursor ion to two different product ions) are monitored for quantification and confirmation. For oxydemeton-methyl, a common precursor ion is m/z 247.
- Quantification: A calibration curve is generated using a series of known concentrations of the
 oxydemeton-methyl analytical standard. The concentration in the sample is determined by
 comparing its peak area to the calibration curve.

Toxicological Data

Table 3: Acute Toxicity of Oxydemeton-methyl

Test	Species	Route	Value	Reference
LD50	Rat (male)	Oral	65 mg/kg	[7]
LD50	Rat (female)	Oral	75 mg/kg	[7]
LD50	Rat	Dermal	112 mg/kg	[2]
LC₅₀ (8-day dietary)	Bobwhite quail	Dietary	Highly toxic	[6]
LC₅₀ (8-day dietary)	Mallard duck	Dietary	Practically non- toxic	[6]

Conclusion

Oxydemeton-methyl is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile have been extensively studied. The experimental protocols outlined in this



guide provide a framework for the continued investigation and monitoring of this compound. Given its high acute toxicity, proper handling and risk assessment are crucial for its use in any application. Further research into its environmental fate and potential for chronic toxicity is warranted to fully understand its impact.

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